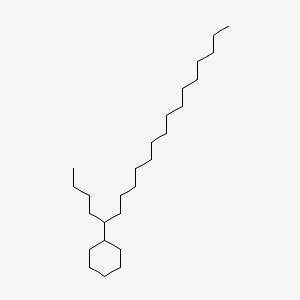
Eicosane, 5-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eicosane, 5-cyclohexyl- is a hydrocarbon compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the fifth carbon atom of the eicosane chain. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds, making it relatively non-reactive under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 5-cyclohexyl- typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an eicosane halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Eicosane, 5-cyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Eicosane, 5-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of Eicosane, 5-cyclohexyl- can lead to the formation of cyclohexyl carboxylic acids or ketones.
Reduction: Reduction reactions involve the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This can lead to the formation of cyclohexyl-substituted alkanes.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Cyclohexyl carboxylic acids, cyclohexyl ketones.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Halogenated derivatives of Eicosane, 5-cyclohexyl-.
Scientific Research Applications
Eicosane, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity. Its unique structure makes it a subject of interest in the study of steric effects and conformational analysis.
Mechanism of Action
The mechanism of action of Eicosane, 5-cyclohexyl- in biological systems involves its interaction with cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular docking studies have shown that Eicosane, 5-cyclohexyl- can bind to specific proteins, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Eicosane, 5-cyclohexyl- can be compared with other cyclohexyl-substituted alkanes such as:
- Eicosane, 2-cyclohexyl-
- Eicosane, 3-cyclohexyl-
- Eicosane, 9-cyclohexyl-
Uniqueness
Eicosane, 5-cyclohexyl- is unique due to the position of the cyclohexyl group on the fifth carbon atom, which can influence its physical and chemical properties. This positional isomerism can lead to differences in melting points, boiling points, and reactivity compared to its isomers .
Properties
CAS No. |
4443-59-8 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
icosan-5-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |
InChI Key |
MBXKQVDZISXAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















